2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane (CAS 80443-63-6) is a sterically hindered, tertiary alkyl-substituted epoxide that serves as the critical penultimate intermediate in the commercial synthesis of the broad-spectrum triazole fungicide tebuconazole. Structurally, it features a bulky tert-butyl group and a lipophilic 4-chlorophenylethyl moiety, which dictate its highly specific regioselectivity during nucleophilic ring-opening. In industrial procurement and process chemistry, sourcing this pre-formed, high-purity oxirane is heavily favored over synthesizing it on-site from its ketone precursor. Direct procurement streamlines the manufacturing workflow, ensures high batch-to-batch consistency, and critically bypasses the handling of highly odorous and hazardous sulfur ylide reagents typically required for its formation[1].
Substituting this specific oxirane with its upstream ketone precursor (1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone) drastically alters the operational, environmental, and safety requirements of a chemical plant. Utilizing the ketone requires an on-site Corey-Chaykovsky epoxidation, which consumes stoichiometric amounts of trimethylsulfonium or trimethylsulfoxonium salts and strong bases, while generating toxic, highly odorous dimethyl sulfide (DMS) as an unavoidable byproduct [1]. This necessitates specialized vapor scrubbing, solvent recovery, and extended processing times. Furthermore, crude in-situ generated oxirane often contains unreacted ketone and sulfur impurities that depress the yield of the final triazole coupling step [2]. Consequently, procuring the isolated, high-purity oxirane is practically mandatory for facilities lacking advanced hazardous gas handling infrastructure or those seeking to maximize final-step throughput.
The synthesis of the oxirane from 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone inherently produces equimolar amounts of dimethyl sulfide (DMS) when using trimethylsulfonium reagents. Industrial environmental assessments demonstrate that on-site epoxidation requires dedicated hot-water recovery systems (operating between 38–75 °C) to capture the volatile and highly odorous DMS byproduct[1]. By procuring the pre-formed oxirane (CAS 80443-63-6), manufacturers completely eliminate this toxic gaseous byproduct from their facility's waste stream, reducing the volatile organic compound (VOC) burden during the final active ingredient assembly.
| Evidence Dimension | On-site Dimethyl Sulfide (DMS) Generation |
| Target Compound Data | 0 kg DMS produced per kg of oxirane consumed (pre-formed procurement) |
| Comparator Or Baseline | 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone (Ketone precursor) |
| Quantified Difference | 100% elimination of on-site DMS generation and associated scrubbing requirements. |
| Conditions | Final stage synthesis of tebuconazole via nucleophilic ring-opening. |
Bypassing DMS generation eliminates the need for specialized odor-control and hazardous gas recovery infrastructure, drastically lowering environmental compliance costs.
Utilizing high-purity 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane directly in the triazole coupling step significantly outperforms one-pot or sequential epoxidation-coupling routes. Process data indicates that direct nucleophilic ring-opening of the isolated oxirane with 1,2,4-triazole under basic conditions can achieve a final tebuconazole yield of 96.5% with a product purity of 98.5% . In contrast, one-pot procedures starting from the ketone precursor typically plateau at overall yields of 85% to 91% and purities of 96% to 97%, due to the carryover of unreacted ketone and sulfur ylide degradation products that complicate crystallization [1].
| Evidence Dimension | Final product (tebuconazole) yield and purity |
| Target Compound Data | 96.5% yield, 98.5% purity (using isolated oxirane) |
| Comparator Or Baseline | 85–91% yield, 96–97% purity (using one-pot ketone precursor route) |
| Quantified Difference | 5.5–11.5% absolute increase in final yield and 1.5–2.5% increase in purity. |
| Conditions | Base-catalyzed reaction with 1,2,4-triazole (e.g., KOH in polar solvent at 120–150 °C). |
Higher yields and purities in the final step directly translate to increased plant throughput and reduced solvent usage for recrystallization.
Procuring the pre-formed oxirane collapses the tebuconazole manufacturing process into a single, highly efficient step. Starting from the ketone requires the addition of trimethylsulfoxonium chloride, potassium hydroxide, and dimethyl sulfoxide, followed by a 40 °C reaction phase until the ketone is consumed, before the triazole can be added for the 120 °C coupling phase [1]. By using the commercially available oxirane, the entire epoxidation cycle—including the required nitrogen replacement, extended stirring for ylide formation, and intermediate phase separations—is bypassed. This reduces the chemical input strictly to the oxirane, 1,2,4-triazole, a base, and a coupling solvent.
| Evidence Dimension | Synthetic steps and reagent footprint |
| Target Compound Data | 1 reaction step, 3 primary inputs (oxirane, triazole, base) |
| Comparator Or Baseline | 2 reaction steps, 5+ primary inputs (ketone, sulfur salt, base, triazole, multiple solvents) |
| Quantified Difference | Elimination of the epoxidation process time and removal of sulfur ylide reagents from the supply chain. |
| Conditions | Industrial-scale synthesis of tebuconazole. |
Streamlining the process reduces batch cycle times, lowers raw material inventory requirements, and minimizes the risk of batch failure due to ylide instability.
Alternative pathways to tebuconazole involve the use of halogenated intermediates, such as 3-bromomethyl-1-(4-chlorophenyl)-4,4-dimethyl-3-propanol, which undergo substitution with triazole . While effective, these routes generate stoichiometric amounts of bromide or chloride salts during the coupling step. The oxirane (CAS 80443-63-6) undergoes a perfectly atom-economical ring-opening reaction, incorporating the entire mass of the epoxide into the final product without expelling halide leaving groups. This significantly reduces the salinity of the aqueous effluent generated during the final product workup.
| Evidence Dimension | Halide waste generation during triazole coupling |
| Target Compound Data | 0 moles of halide waste per mole of product |
| Comparator Or Baseline | 3-bromomethyl-1-(4-chlorophenyl)-4,4-dimethyl-3-propanol (1 mole of bromide waste per mole of product) |
| Quantified Difference | 100% reduction in halide leaving group waste during the final API assembly. |
| Conditions | Nucleophilic substitution/ring-opening with 1,2,4-triazole. |
Reducing the salt load in aqueous effluents lowers wastewater treatment costs and prevents corrosion in stainless steel reactor vessels.
The primary and most critical application for 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane is as the direct precursor for tebuconazole manufacturing. By utilizing this pre-formed epoxide, chemical plants can execute a single-step nucleophilic ring-opening with 1,2,4-triazole, bypassing the need to handle hazardous sulfur ylides and eliminating dimethyl sulfide emissions. This is the standard choice for facilities optimizing for throughput and strict environmental compliance[1].
Beyond tebuconazole, the distinct structural motif of this oxirane—combining a sterically demanding tert-butyl group with a lipophilic 4-chlorophenyl moiety—makes it an ideal building block for synthesizing next-generation sterol demethylation inhibitors. Research and development laboratories procure this intermediate to screen new nucleophiles against the epoxide, leveraging its established reactivity profile to generate novel agricultural or pharmaceutical candidates without having to optimize the challenging upstream epoxidation step [2].
In analytical chemistry and quality control workflows, sourcing high-purity (≥98%) oxirane is essential for generating reference standards of tebuconazole and its associated process impurities. Because crude in-situ epoxidation mixtures contain variable amounts of unreacted ketone and degradation products, using the isolated oxirane allows analytical chemists to precisely control reaction variables and synthesize clean analytical markers for regulatory submissions.